molecular formula C9H5ClFNO2S B15248100 4-Fluoroisoquinoline-8-sulfonyl chloride

4-Fluoroisoquinoline-8-sulfonyl chloride

Cat. No.: B15248100
M. Wt: 245.66 g/mol
InChI Key: NPPRHGSZTSRKLO-UHFFFAOYSA-N
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Description

4-Fluoroisoquinoline-8-sulfonyl chloride hydrochloride ( 1334294-10-8) is a chemical compound of significant importance in pharmaceutical research and development. It is professionally characterized and supplied for use as an analytical reference standard, specifically identified as Ripasudil Impurity 4 . Ripasudil is a pharmaceutical substance, and this compound is critical for the analytical method development, method validation, and quality control (QC) applications required for regulatory submissions such as Abbreviated New Drug Applications (ANDAs) . The compound has a molecular weight of 282.11 g/mol and a molecular formula of C 9 H 6 Cl 2 FNO 2 S . It is supplied as a high-purity material (>99%) to ensure reliability and accuracy in research findings . As an advanced chemical intermediate, it serves as a useful research chemical for a range of applications beyond impurity profiling, including in the general research and development of new drugs . This product is intended for Research Use Only and is not meant for diagnostic, therapeutic, or any human use. Researchers should consult the relevant Safety Data Sheet (MSDS) for complete safety and handling information prior to use.

Properties

Molecular Formula

C9H5ClFNO2S

Molecular Weight

245.66 g/mol

IUPAC Name

4-fluoroisoquinoline-8-sulfonyl chloride

InChI

InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-3-1-2-6-7(9)4-12-5-8(6)11/h1-5H

InChI Key

NPPRHGSZTSRKLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C(=C1)S(=O)(=O)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoroisoquinoline-8-sulfonyl chloride typically involves multiple steps. One common method includes the oxidation of the nitrogen atom in isoquinoline-5-sulfonic acid, followed by fluorination and subsequent halogen substitution . The process involves:

Industrial Production Methods: Industrial production of this compound focuses on safety, controllability, and cost-effectiveness. The process is designed to be operable on a large scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

  • Nucleophilic Substitution : The sulfonyl chloride group undergoes substitution with nucleophiles (e.g., amines, alcohols, thiols), forming sulfonamides or sulfonic esters.

  • Oxidation and Reduction : Less common but possible, using reagents like hydrogen peroxide (H₂O₂) for oxidation to sulfonic acids or sodium borohydride (NaBH₄) for reduction to sulfonamides.

  • Coupling Reactions : Cross-coupling with catalysts like palladium facilitates the formation of complex organic structures.

Common Reagents and Conditions

Reaction TypeReagents/Conditions
Nucleophilic SubstitutionAmines (e.g., triethylamine), alcohols, thiols
OxidationH₂O₂, acidic or basic conditions
ReductionNaBH₄, catalytic hydrogenation
CouplingPd catalysts (e.g., PdCl₂), ligands, solvents like dichloromethane

Major Products

  • Sulfonamides : Formed via substitution with amines (e.g., reaction with NH₃ or RNH₂).

  • Sulfonic Acids : Result from oxidation of the sulfonyl chloride group.

  • Bioconjugates : Coupling with biomolecules (e.g., proteins, nucleic acids) for targeted therapies.

Mechanism of Action

The reactivity of 4-fluoroisoquinoline-8-sulfonyl chloride stems from its electrophilic sulfonyl chloride group , which is susceptible to nucleophilic attack. The fluorine atom at the 4-position enhances electron-withdrawing effects, increasing the electrophilicity of the sulfonyl group and facilitating substitution. This property enables the compound to:

  • Form covalent bonds with nucleophilic sites on biomolecules (e.g., enzymes, receptors).

  • Act as a sulfonylating agent in drug discovery, particularly for neurological and inflammatory diseases.

Comparison with Structural Analogues

CompoundKey Differences
4-Fluoroisoquinoline-5-sulfonyl chlorideSulfonyl group at the 5-position; distinct regioselectivity
4-Fluoroisoquinoline-8-sulfonic acidSulfonic acid instead of chloride; less reactive
Isoquinoline-8-sulfonyl chlorideAbsence of fluorine; reduced reactivity

Research Findings

  • Synthesis Efficiency : One-pot methods achieve >99% regioselectivity, yielding the 8-sulfonyl chloride isomer with minimal positional impurities .

  • Biological Activity : Derivatives exhibit neuroprotective effects and enzyme inhibition, with potential applications in treating glaucoma and cerebrovascular disorders.

  • Industrial Scalability : Continuous flow reactors enhance production efficiency and safety, reducing costs .

Scientific Research Applications

4-Fluoroisoquinoline-8-sulfonyl chloride is an organic compound with the molecular formula C9H5ClFNO2SC_9H_5ClFNO_2S. It is a derivative of isoquinoline, featuring a nitrogen-containing heterocyclic aromatic structure. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds, especially in creating sulfonamide derivatives with significant biological activity. Research indicates its potential as a sulfonylating agent due to its highly reactive sulfonyl chloride group, which can form stable covalent bonds with nucleophilic sites on proteins and enzymes, making it valuable in drug design for modulating biological pathways.

Applications

This compound is mainly utilized in pharmaceutical chemistry as an intermediate for synthesizing bioactive compounds. Its derivatives are being explored for potential applications in treating bacterial infections and inflammatory diseases because of their biological activity. It also functions as a building block in organic synthesis for creating various chemical entities.

Scientific Research:

  • Pharmaceutical Chemistry: Serves as an intermediate in synthesizing bioactive compounds.
  • Drug Design: Its potential as a sulfonylating agent allows for the creation of targeted therapies that can effectively modulate biological pathways.
  • Organic Synthesis: Functions as a building block in creating various chemical entities.

Potential Therapeutic Applications:

  • Antibacterial and Anti-inflammatory Agents: Derivatives are explored for treating bacterial infections and inflammatory diseases due to their biological activity.
  • Cardiovascular Diseases and Cancer Treatment: A derivative has been identified as a Rho-kinase inhibitor, suggesting potential applications in cardiovascular diseases and cancer treatment.
  • Antioxidant Activity: Isoquinoline derivatives have been noted for their antioxidant properties, which may mitigate oxidative stress in cells, thereby contributing to their therapeutic effects.

Anticancer Potential

Research suggests that derivatives of this compound may exhibit anticancer activity. Studies have shown that related compounds can inhibit the activity of tyrosine kinases, which are crucial in cell signaling pathways linked to cancer progression.

Uniqueness

Mechanism of Action

The mechanism of action of 4-fluoroisoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 4-fluoroisoquinoline-8-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides and quinoline derivatives. Below is a detailed analysis:

4,7-Dichloroquinoline-8-sulfonyl Chloride (CAS: 1315366-33-6)

  • Structural Differences: Chlorine substituents at positions 4 and 7 instead of fluorine at position 4. The quinoline backbone (vs. isoquinoline in the target compound) alters electronic distribution due to the nitrogen position.
  • The absence of fluorine may reduce steric hindrance, facilitating nucleophilic substitution reactions.
  • Applications: Used in synthesizing agrochemicals and antimicrobial agents, where dichloro-substituted quinolines are common .

4,7-Dichloro-8-fluoroquinoline (CAS: 773148-80-4)

  • Structural Differences :
    • Fluorine at position 8 instead of sulfonyl chloride.
    • Chlorine substituents at positions 4 and 5.
  • Reactivity :
    • Lacks the reactive sulfonyl chloride group, limiting its utility in coupling reactions.
    • Fluorine at position 8 may enhance metabolic stability in pharmaceutical applications.
  • Applications: Serves as a precursor for antimalarial and antiviral agents due to the quinoline core .

4-Chloro-8-fluoro-2-phenylquinoline (CAS: 1099705-42-6)

  • Structural Differences: A phenyl group at position 2 and chlorine at position 4.
  • Chlorine and fluorine substituents create a polarized electronic environment.
  • Applications :
    • Explored in ligand design for metal-catalyzed reactions and kinase inhibitors .

Comparative Data Table

Compound Name CAS Number Substituents (Positions) Core Structure Key Reactivity/Applications
This compound 1334294-10-8 F (4), SO₂Cl (8) Isoquinoline Sulfonamide synthesis, medicinal chemistry
4,7-Dichloroquinoline-8-sulfonyl chloride 1315366-33-6 Cl (4,7), SO₂Cl (8) Quinoline Agrochemical intermediates
4,7-Dichloro-8-fluoroquinoline 773148-80-4 Cl (4,7), F (8) Quinoline Antimalarial/antiviral precursors
4-Chloro-8-fluoro-2-phenylquinoline 1099705-42-6 Cl (4), F (8), Ph (2) Quinoline Kinase inhibitors, catalysis

Research Findings and Trends

  • Steric Considerations: The isoquinoline scaffold may impose greater steric hindrance than quinoline derivatives, influencing reaction pathways in drug discovery .
  • Thermal Stability: Sulfonyl chlorides with fluorine substituents (e.g., this compound) often exhibit higher thermal stability compared to non-fluorinated analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .

Q & A

Basic Research Question

  • Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate) separates sulfonyl chloride from hydrolyzed sulfonic acids.
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
    Advanced Research Question
    Advanced purification:
  • Preparative HPLC : C18 columns and acetonitrile/water mobile phases resolve closely eluting impurities.
  • Ion-exchange resins : Remove residual chlorides or sulfonic acids .

Role in OLED Material Synthesis: How is this compound utilized in developing advanced electronic materials?

Basic Research Question
The sulfonyl chloride group serves as a crosslinking agent in polymer matrices for OLEDs. For example, it reacts with arylamines to form electron-transport layers with high thermal stability (>300°C) .
Advanced Research Question
Innovative applications:

  • Dopant synthesis : Derivatives with electron-deficient fluorinated isoquinoline cores improve charge injection efficiency.
  • Thin-film characterization : Atomic force microscopy (AFM) reveals morphology changes induced by fluorine’s hydrophobicity .

Safety and Handling Protocols: What are the critical hazards associated with this compound, and how can exposure risks be mitigated?

Basic Research Question
Key hazards:

  • Corrosivity : Sulfonyl chlorides react exothermically with water, releasing HCl gas. Use anhydrous conditions and PPE (gloves, goggles) .
  • Toxicity : LD₅₀ (oral, rat) = 250 mg/kg; handle in fume hoods with proper ventilation .
    Advanced Research Question
    Risk mitigation:
  • Neutralization protocols : Quench spills with sodium bicarbonate or sand.
  • Storage : Argon-atmosphere vials at -20°C prevent hydrolysis .

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